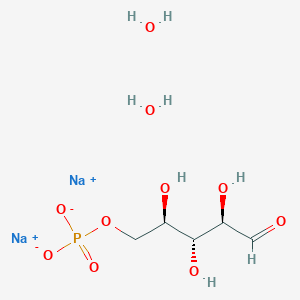

D-Ribose 5-phosphate disodium dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P.2Na.2H2O/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;;2*1H2/q;2*+1;;/p-2/t3-,4+,5-;;;;/m0..../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFJYRUKQPRHKK-WFAHMUOKSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Na2O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biosynthesis of D-Ribose 5-phosphate from glucose-6-phosphate

An In-depth Technical Guide to the Biosynthesis of D-Ribose 5-Phosphate from Glucose-6-Phosphate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of D-Ribose 5-phosphate (R5P) from Glucose-6-phosphate (G6P) is a critical metabolic process accomplished via the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), also known as the hexose (B10828440) monophosphate shunt.[1][2] This pathway is paramount for cellular function, serving two primary roles: the generation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) for reductive biosynthesis and protection against oxidative stress, and the production of R5P, an essential precursor for nucleotide and nucleic acid synthesis.[1][3][4] This technical guide provides a detailed examination of the core biochemical reactions, enzymatic regulation, quantitative kinetics, and experimental methodologies relevant to the conversion of G6P to R5P.

Introduction to the Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is a cytosolic metabolic route that runs parallel to glycolysis.[1][2] Unlike glycolysis, its primary role is anabolic rather than catabolic, as it does not directly produce ATP.[1][4] The PPP is composed of two distinct phases: an irreversible oxidative phase, which produces NADPH and pentose phosphates, and a reversible non-oxidative phase, which facilitates the interconversion of sugar phosphates.[1][2][5] For most organisms, the PPP takes place in the cytosol; in plants, many steps occur in plastids.[1] This guide focuses on the oxidative phase and the subsequent isomerization that directly yields D-Ribose 5-phosphate.

The Oxidative Phase: From Glucose-6-Phosphate to Ribulose-5-Phosphate

The oxidative phase is a linear, irreversible pathway that converts one molecule of Glucose-6-phosphate into one molecule of Ribulose-5-phosphate, with the concomitant production of two molecules of NADPH and one molecule of CO₂.[1][6]

Step 1: Dehydrogenation of Glucose-6-Phosphate

The pathway begins with the oxidation of Glucose-6-phosphate at the first carbon, a reaction catalyzed by Glucose-6-phosphate dehydrogenase (G6PD) .[2][6] This is the committed and rate-limiting step of the entire pathway.[1][4] The enzyme transfers a hydride ion from G6P to NADP+, forming NADPH.[6] The product of this reaction is the intramolecular ester 6-phosphoglucono-δ-lactone.[6]

-

Overall Reaction: Glucose-6-phosphate + NADP⁺ → 6-phosphoglucono-δ-lactone + NADPH + H⁺

Step 2: Hydrolysis of 6-phosphoglucono-δ-lactone

The lactone is unstable and can hydrolyze spontaneously, but this reaction is efficiently accelerated by the enzyme 6-phosphogluconolactonase (6PGL) .[6][7] This hydrolysis step opens the ring structure to form 6-phosphogluconate.[6][8]

-

Overall Reaction: 6-phosphoglucono-δ-lactone + H₂O → 6-phosphogluconate

Step 3: Oxidative Decarboxylation of 6-phosphogluconate

In the final step of the oxidative phase, 6-phosphogluconate dehydrogenase (6PGDH) catalyzes the oxidative decarboxylation of 6-phosphogluconate.[2][6] This reaction yields the five-carbon ketose sugar Ribulose-5-phosphate, a second molecule of NADPH, and releases a molecule of carbon dioxide (CO₂).[6]

-

Overall Reaction: 6-phosphogluconate + NADP⁺ → Ribulose-5-phosphate + NADPH + CO₂

The net reaction for the entire oxidative phase is: Glucose-6-phosphate + 2 NADP⁺ + H₂O → Ribulose-5-phosphate + 2 NADPH + 2 H⁺ + CO₂ [1]

Isomerization to D-Ribose 5-Phosphate

Ribulose-5-phosphate (Ru5P), the product of the oxidative phase, stands at a critical branch point. To serve as a precursor for nucleotide synthesis, this ketose must be converted into its aldose isomer, D-Ribose 5-phosphate (R5P).[2][9]

This conversion is catalyzed by the enzyme Ribose-5-phosphate isomerase (Rpi) .[9][10] The reaction is reversible and proceeds through an enediol intermediate.[11]

-

Overall Reaction: Ribulose-5-phosphate ⇌ D-Ribose 5-phosphate

Alternatively, Ru5P can be converted to its epimer, Xylulose-5-phosphate (Xu5P), by the enzyme Ribulose-5-phosphate 3-epimerase.[10][12] Both R5P and Xu5P can then enter the non-oxidative phase for further interconversion.[10]

Pathway Regulation

The flux through the Pentose Phosphate Pathway is tightly regulated to meet the cell's metabolic needs for NADPH and R5P. The primary point of regulation is the first irreversible step, catalyzed by Glucose-6-phosphate dehydrogenase (G6PD).[1][4]

The activity of G6PD is allosterically controlled by the cellular ratio of NADPH to NADP⁺.[1][2] High concentrations of NADPH act as a strong competitive inhibitor of G6PD, while a high concentration of the substrate NADP⁺ stimulates the enzyme's activity.[1][13] This ensures that NADPH is produced only when it is being consumed by reductive processes, such as fatty acid synthesis or detoxification of reactive oxygen species.[1][4] This step is also reported to be inhibited by Acetyl CoA.[1]

Data Presentation: Enzymes and Kinetics

The following tables summarize the key enzymes of the oxidative pathway and their reported kinetic parameters.

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor |

| Glucose-6-phosphate dehydrogenase (G6PD) | 1.1.1.49 | Glucose-6-phosphate, NADP⁺ | 6-phosphoglucono-δ-lactone, NADPH | Mg²⁺ |

| 6-phosphogluconolactonase (6PGL) | 3.1.1.31 | 6-phosphoglucono-δ-lactone, H₂O | 6-phosphogluconate | None |

| 6-phosphogluconate dehydrogenase (6PGDH) | 1.1.1.44 | 6-phosphogluconate, NADP⁺ | Ribulose-5-phosphate, NADPH, CO₂ | Mg²⁺ |

| Ribose-5-phosphate isomerase (Rpi) | 5.3.1.6 | Ribulose-5-phosphate | D-Ribose 5-phosphate | None |

Table 1: Summary of Enzymes in the Biosynthesis of D-Ribose 5-Phosphate.

| Enzyme | Organism/Tissue | Kₘ (Substrate) | Value (µM) | Kᵢ (Inhibitor) | Value (µM) | Reference |

| G6PD | Pig Liver | NADP⁺ | 4.8 | - | - | [14][15] |

| Glucose-6-phosphate | 36 | - | - | [14][15] | ||

| G6PD | Human Erythrocyte | NADP⁺ | 11 | NADPH | Competitive | [16] |

| Glucose-6-phosphate | 43 | [16] | ||||

| 6PGL | Bass Liver | 6-phosphogluconolactone | 90 | - | - | [17] |

| 6PGDH | Rat Small Intestine | 6-phosphogluconate | 595 | NADPH | 31.91 | [18] |

| NADP⁺ | 53.03 | [18] |

Table 2: Selected Kinetic Parameters for Pentose Phosphate Pathway Enzymes.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Dehydrogenase Activity

This protocol measures the combined activity of G6PD and 6PGDH or the activity of 6PGDH alone by monitoring the reduction of NADP⁺ to NADPH, which results in an increase in absorbance at 340 nm.[19][20]

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0) containing 1 mM MgCl₂

-

NADP⁺ solution (0.2 mM)

-

D-glucose-6-phosphate (G6P) solution (0.4 mM)

-

6-phosphogluconate (6PG) solution (0.4 mM)

-

Cell or tissue extract (e.g., 2 mg/mL protein concentration)

-

UV-Vis Spectrophotometer with temperature control (37°C) and kinetics module

Procedure for Total Dehydrogenase Activity (G6PD + 6PGDH):

-

Prepare a 1 mL reaction mixture in a cuvette containing Tris-HCl buffer, 0.2 mM NADP⁺, 0.4 mM G6P, and 0.4 mM 6PG.[20]

-

Incubate the mixture for 5 minutes at 37°C to reach thermal equilibrium.

-

Initiate the reaction by adding a small volume (e.g., 5 µL) of the cell extract.[20]

-

Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes).

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the curve.

Procedure for 6PGDH Activity:

-

Follow the same procedure as above, but prepare the reaction mixture with only 0.4 mM 6PG as the substrate, omitting G6P.[20]

-

The resulting rate corresponds to 6PGDH activity alone.

Calculation of G6PD Activity:

-

Subtract the rate of 6PGDH activity from the total dehydrogenase activity to determine the specific activity of G6PD.[20]

-

Enzyme activity (Units, U) can be calculated using the Beer-Lambert law:

-

U (µmol/min) = (ΔA/min * Total Volume) / (ε * Pathlength)

-

Where ε (molar extinction coefficient) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[19]

-

Protocol 2: Quantification of PPP Intermediates by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of sugar phosphate intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][22]

Materials:

-

Internal standards (e.g., isotopically labeled versions of intermediates like ¹³C₆-Glucose-6-phosphate).[23]

-

Methanol/Acetonitrile for protein precipitation and metabolite extraction.

-

LC-MS/MS system equipped with an appropriate column (e.g., ion-pair-loaded C18).[23]

Procedure:

-

Sample Quenching & Extraction: Rapidly quench metabolic activity in cell/tissue samples using cold solvent (e.g., -80°C methanol). Extract metabolites by lysing cells and precipitating proteins.

-

Internal Standard Spiking: Add a known concentration of internal standards to the sample extract to correct for matrix effects and variations in instrument response.[23]

-

Derivatization (Optional): To improve chromatographic separation and sensitivity, intermediates can be derivatized.[21]

-

LC Separation: Separate the sugar phosphate intermediates using an optimized liquid chromatography method. Anion-exchange or reversed-phase chromatography with an ion-pairing agent are common approaches.[22][23]

-

MS/MS Detection: Detect and quantify the eluting metabolites using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[23] Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard, ensuring high specificity.

-

Data Analysis: Construct calibration curves and quantify the concentration of each intermediate in the original sample by comparing its peak area to that of the known internal standard.

Mandatory Visualizations

Caption: Oxidative phase converting Glucose-6-phosphate to D-Ribose-5-phosphate.

Caption: Allosteric regulation of G6PD, the rate-limiting enzyme of the PPP.

Caption: Workflow for a spectrophotometric enzyme activity assay.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. Oxidative pentose phosphate pathway | PDF [slideshare.net]

- 4. med.libretexts.org [med.libretexts.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. aklectures.com [aklectures.com]

- 7. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]

- 8. 6-Phosphogluconolactonase - Creative Enzymes [creative-enzymes.com]

- 9. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 10. Ribose-5-phosphate isomerase - Proteopedia, life in 3D [proteopedia.org]

- 11. youtube.com [youtube.com]

- 12. Biochemical genetics of the pentose phosphate cycle: human ribose 5-phosphate isomerase (RPI) and ribulose 5-phosphate 3-epimerase (RPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mcb.berkeley.edu [mcb.berkeley.edu]

- 14. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic properties from bass liver 6-phosphogluconolactonase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. 4.14. Pentose Phosphate Pathway Enzyme Activity Assays [bio-protocol.org]

- 21. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Isomerization of Ribulose-5-Phosphate: A Technical Guide to the Core Enzymatic Conversion

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible isomerization of D-ribulose-5-phosphate (Ru5P) to D-ribose-5-phosphate (R5P) is a critical reaction in central carbon metabolism. Catalyzed by the enzyme Ribose-5-Phosphate (B1218738) Isomerase (RPI), this conversion serves as a lynchpin in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and the Calvin cycle, directly linking carbohydrate metabolism to the biosynthesis of nucleotides, nucleic acids, and certain coenzymes.[1][2] The enzyme exists in two structurally distinct and evolutionarily unrelated families, RpiA and RpiB, which, despite their differences, catalyze the same reaction.[3][4] Given its essential role in cellular proliferation and its unique presence (RpiB) in certain pathogens, RPI has emerged as a significant target for therapeutic drug development.[3] This guide provides an in-depth examination of the enzymatic conversion, including its mechanism, quantitative kinetics, detailed experimental protocols, and its role in broader metabolic networks.

The Core Reaction: An Overview

Ribose-5-phosphate isomerase (EC 5.3.1.6) catalyzes the reversible aldose-ketose isomerization between Ru5P and R5P.[2] This reaction is a key step in the non-oxidative phase of the Pentose Phosphate Pathway, ensuring a supply of R5P for nucleotide and nucleic acid synthesis.[4] In the oxidative direction of the PPP, RPI converts the product Ru5P into R5P, which is the final product of that branch and a major source of NADPH for biosynthetic reactions.[2]

There are two distinct classes of RPI:

-

RpiA: The most common form, found in nearly all organisms, including bacteria, plants, and animals.[3]

-

RpiB: Predominantly found in bacteria and some fungi. RpiB is structurally unrelated to RpiA.[3][5] Its absence in humans makes it a potential target for antimicrobial drug design.[3]

Caption: Reversible isomerization of D-ribulose-5-phosphate to D-ribose-5-phosphate.

Catalytic Mechanism

The isomerization reaction for both RpiA and RpiB is understood to proceed through a high-energy 1,2-cis-enediol or enediolate intermediate.[6] The overall process involves the movement of a carbonyl group from carbon 2 (in Ru5P) to carbon 1 (in R5P).[2]

The proposed general steps are:

-

Substrate Binding: The enzyme binds the substrate, which can be in its cyclic furanose form. There is evidence that the enzyme can assist in opening the ring to its linear form.[2][5]

-

Proton Abstraction: A basic residue in the active site (e.g., an aspartate in spinach RpiA) abstracts a proton from C1 of R5P (or C2 of Ru5P).[2]

-

Enediol(ate) Intermediate Formation: This proton abstraction leads to the formation of a planar cis-enediol(ate) intermediate, which is stabilized by residues within the active site.[2][6]

-

Protonation: The intermediate is then reprotonated at the adjacent carbon (C2 for R5P formation, C1 for Ru5P formation), yielding the product.

-

Product Release: The newly formed sugar phosphate is released from the active site.

Caption: Generalized mechanism for RPI via a cis-enediol(ate) intermediate.

Quantitative Enzyme Kinetics

The kinetic properties of RPI vary depending on the source organism and the specific isoform (RpiA or RpiB). The reaction typically follows Michaelis-Menten kinetics.

Table 1: Kinetic Parameters of Ribose-5-Phosphate Isomerase

| Enzyme Source | Isoform | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |

| Escherichia coli | RpiA | R5P | 3.1 ± 0.2 | 2100 ± 300 | 6.8 x 105 | ~7.5 |

| Trypanosoma cruzi | RpiB | R5P | 4.0 | - | - | ~7.6 |

| Ru5P | 1.4 | - | - | |||

| Trypanosoma brucei | RpiB | R5P | 11.2 | 2.5 | 2.2 x 102 | - |

| Ru5P | 2.7 | 10.3 | 3.8 x 103 | |||

| Spinacia oleracea (Spinach) | RpiA | R5P | ~1.5 - 2.0 | - | - | 7.5 - 8.0 |

Data compiled from multiple sources. Note: kcat values are not always reported.

Table 2: Competitive Inhibitors of Ribose-5-Phosphate Isomerase

Several compounds, often designed as analogs of the enediol intermediate, act as competitive inhibitors of RPI.

| Inhibitor | Enzyme Target | Ki | IC50 |

| 4-Phospho-D-erythronohydroxamic acid (4-PEH) | T. cruzi RpiB | 1.2 mM | 0.7 mM |

| T. brucei RpiB | 2.2 mM | 0.8 mM | |

| M. tuberculosis RpiB | 57 µM | - | |

| 4-Phosphoerythronate | Spinach RpiA | ~4 µM | - |

| M. tuberculosis RpiB | 1.7 mM | - | |

| 5-Phospho-D-ribonate | M. tuberculosis RpiB | 9 µM | - |

| Phosphate (PO43-) | Spinach RpiA | 7.9 mM | - |

Data compiled from multiple sources.[1][6][7][8][9]

Experimental Protocols

Direct Spectrophotometric Assay for RPI Activity

This assay measures the RPI-catalyzed conversion of D-ribose-5-phosphate to D-ribulose-5-phosphate by monitoring the increase in absorbance at 290 nm, which is characteristic of the keto group in Ru5P.[5][10]

Principle: Ribulose-5-phosphate has a higher molar extinction coefficient at 290 nm than ribose-5-phosphate. The rate of increase in A290 is directly proportional to the rate of enzyme activity. The molar extinction coefficient (ε) for Ru5P at 290 nm is 72 M-1cm-1.[10]

Materials:

-

Spectrophotometer with UV capabilities and temperature control

-

Quartz cuvettes (1 cm path length)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5 (or desired pH)

-

Substrate Stock: 100 mM D-ribose-5-phosphate (R5P) in water

-

Enzyme: Purified Ribose-5-Phosphate Isomerase at a suitable concentration

Procedure:

-

Prepare the reaction mixture in a quartz cuvette. For a 1 mL final volume:

-

50 µL of 1 M Tris-HCl, pH 7.5 (for a final concentration of 50 mM)

-

X µL of 100 mM R5P stock (for the desired final substrate concentration)

-

Y µL of deionized water to bring the volume to 995 µL (assuming a 5 µL enzyme addition)

-

-

Incubate the cuvette at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Blank the spectrophotometer using the reaction mixture without the enzyme.

-

Initiate the reaction by adding 5 µL of the enzyme solution to the cuvette.

-

Quickly mix by inverting the cuvette with parafilm or using a plunger, and immediately start recording the absorbance at 290 nm over time (e.g., every 10 seconds for 3-5 minutes).

-

Determine the initial velocity (v) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA/Δt).

Data Analysis:

-

Convert the rate of change in absorbance (ΔA/min) to the rate of reaction in concentration per unit time (M/s) using the Beer-Lambert law (A = εcl):

-

v (M/s) = (ΔA/min) / (ε * l * 60 s/min)

-

Where: ε = 72 M-1cm-1, l = 1 cm

-

Caption: Workflow for the direct spectrophotometric RPI activity assay.

Purification of Recombinant RPI

This protocol outlines a general procedure for purifying His-tagged recombinant spinach RPI expressed in E. coli.[7]

Materials:

-

E. coli cell paste expressing the recombinant RPI.

-

Lysis Buffer: 50 mM Bicine, pH 8.0, 1 mM EDTA, 1 mM DTT, protease inhibitors (e.g., PMSF, leupeptin), 5% glycerol.

-

Ni-NTA affinity chromatography column.

-

Wash Buffer: Lysis buffer with 20 mM imidazole.

-

Elution Buffer: Lysis buffer with 250 mM imidazole.

-

Ion-Exchange Chromatography Column (e.g., Mono Q).

-

Dialysis tubing.

Procedure:

-

Cell Lysis: Resuspend the cell paste in Lysis Buffer. Lyse the cells using sonication or a French press on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-45 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

-

Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged RPI from the column using Elution Buffer. Collect fractions and analyze by SDS-PAGE.

-

Dialysis: Pool the fractions containing pure RPI and dialyze against a suitable buffer (e.g., Tris-HCl with DTT) to remove imidazole. If desired, the His-tag can be cleaved at this stage using a specific protease (e.g., TEV protease), followed by a second Ni-NTA step to remove the cleaved tag and protease.

-

(Optional) Ion-Exchange Chromatography: For higher purity, the dialyzed protein can be further purified using an anion exchange column (like Mono Q), eluting with a salt gradient (e.g., NaCl).[7]

-

Concentration and Storage: Concentrate the final pure protein using an appropriate method (e.g., centrifugal concentrators) and store at -80°C in a buffer containing glycerol.

Role in Metabolic Pathways and Clinical Significance

The RPI-catalyzed reaction is a nexus point in metabolism, primarily within the Pentose Phosphate Pathway.

Pentose Phosphate Pathway (PPP):

-

Non-oxidative Phase: RPI interconverts Ru5P and R5P, balancing the cellular needs for these two pentose phosphates. R5P is the direct precursor for phosphoribosyl pyrophosphate (PRPP), which is essential for the synthesis of nucleotides (ATP, GTP, etc.) and the amino acid histidine.[1][2]

-

Oxidative Phase: This phase produces Ru5P and NADPH. RPI then converts Ru5P to R5P, linking the production of reducing power (NADPH) to the generation of biosynthetic precursors.[2]

Clinical Significance:

-

Drug Target: The RpiB isoform, present in pathogens like Trypanosoma cruzi (Chagas' disease), Trypanosoma brucei (African sleeping sickness), and Mycobacterium tuberculosis but absent in humans, is an attractive target for selective drug design.[3][6] Similarly, the RpiA enzyme in the malaria parasite Plasmodium falciparum is essential for its rapid proliferation, which requires a high flux through the PPP for both NADPH and nucleic acid synthesis.[2]

-

RPI Deficiency: A very rare genetic disorder caused by mutations in the RPIA gene leads to a deficiency in RPI activity. It is characterized by neurological abnormalities.[2]

-

Cancer: Rapidly proliferating cancer cells often exhibit an upregulated PPP to meet the high demand for nucleotides for DNA replication and NADPH to counteract oxidative stress. This makes RPI a potential target in cancer therapy.[11]

Caption: Role of RPI in the Pentose Phosphate Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 3. Ribose-5-phosphate isomerases: characteristics, structural features, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. Ribose 5-phosphate isomerase type B from Trypanosoma cruzi: kinetic properties and site-directed mutagenesis reveal information about the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive inhibitors of Mycobacterium tuberculosis ribose-5-phosphate isomerase B reveal new information about the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gm.ibg.uu.se [gm.ibg.uu.se]

- 8. Inhibition of ribose-5-phosphate isomerase by 4-phosphoerythronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. gm.ibg.uu.se [gm.ibg.uu.se]

- 11. Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease - medtigo Journal [journal.medtigo.com]

The Central Role of D-Ribose 5-Phosphate in the Synthesis of PRPP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phosphoribosyl-α-1-pyrophosphate (PRPP) is a pivotal molecule in cellular metabolism, serving as a direct precursor for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP. The synthesis of PRPP from D-ribose 5-phosphate and ATP is a critical, rate-limiting step that connects the pentose (B10789219) phosphate (B84403) pathway with these essential biosynthetic routes. This technical guide provides an in-depth exploration of this core reaction, including the enzyme responsible, its kinetic properties, detailed experimental protocols for its study, and its significance as a target for drug development.

The Core Reaction: Synthesis of PRPP from D-Ribose 5-Phosphate

The synthesis of PRPP is a phosphoribosyl transfer reaction catalyzed by the enzyme Ribose-phosphate pyrophosphokinase, also known as PRPP synthetase (EC 2.7.6.1).[1] The reaction involves the transfer of a pyrophosphoryl group from ATP to the C1 hydroxyl group of D-ribose 5-phosphate, yielding PRPP and AMP.[2]

Reaction: D-Ribose 5-phosphate + ATP → 5-Phosphoribosyl-α-1-pyrophosphate (PRPP) + AMP

This reaction is energetically favorable and is a key regulatory point in nucleotide metabolism.[3] The product, PRPP, provides the activated ribose-phosphate moiety for the de novo and salvage pathways of nucleotide synthesis.[2]

The Enzyme: Ribose-Phosphate Pyrophosphokinase (PRPP Synthetase)

PRPP synthetase is a highly regulated allosteric enzyme found in all domains of life.[4] In humans, the enzyme is encoded by the PRPS1 gene and exists as a homohexamer in its active form.[5] The enzyme's activity is dependent on the presence of inorganic phosphate (Pi) and magnesium ions (Mg2+), which acts as a cofactor for ATP.[4]

The catalytic mechanism of PRPP synthetase is proposed to be an ordered sequential Bi Bi reaction.[4] In this model, Mg-ATP binds to the enzyme first, followed by D-ribose 5-phosphate. After the transfer of the pyrophosphoryl group, AMP is released, followed by the final product, PRPP.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of PRPP synthetase have been characterized in various organisms. These values are crucial for understanding the enzyme's efficiency and its interaction with substrates and regulators.

| Organism | Substrate | Km (μM) | Vmax | Reference |

| Homo sapiens (Human) | D-Ribose 5-phosphate | 33 | Not specified | [4] |

| MgATP | 14 | Not specified | [4] | |

| Escherichia coli | D-Ribose 5-phosphate | 138 - 300 | 129 μmol/min/mg | UniProt: P0A717 |

| ATP | 230 | 143 μmol/min/mg | UniProt: P0A717 | |

| Spinacia oleracea (Spinach) | D-Ribose 5-phosphate | 48 | Not specified | [6] |

| ATP | 77 | Not specified | [6] |

Note: Specific Vmax values are often dependent on the specific activity of the purified enzyme and assay conditions and are not always reported in a standardized format.

Signaling Pathway and Logical Relationships

The synthesis of PRPP is a central node in cellular metabolism, linking anabolic and catabolic pathways. The following diagram illustrates the position of PRPP synthesis in the broader metabolic landscape.

Caption: The central role of PRPP synthesis in metabolism.

Experimental Protocols

Spectrophotometric Assay for PRPP Synthetase Activity

This continuous spectrophotometric assay measures the production of AMP, which is coupled to the oxidation of NADH.

Principle:

-

PRPP Synthetase: D-Ribose 5-Phosphate + ATP → PRPP + AMP

-

Myokinase: AMP + ATP → 2 ADP

-

Pyruvate Kinase: 2 Phosphoenolpyruvate + 2 ADP → 2 Pyruvate + 2 ATP

-

Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Assay Buffer: 125 mM Sodium Phosphate buffer, pH 7.6, containing 7 mM MgCl2.

-

Substrate Solution: 60 mM D-Ribose 5-phosphate in Assay Buffer.

-

ATP Solution: 120 mM ATP in 1.19 M Sodium Bicarbonate.

-

Coupling Enzyme Mix:

-

70 mM Phosphoenolpyruvate

-

10 mg/mL NADH

-

Pyruvate Kinase (e.g., 700 units/mL)

-

Lactate Dehydrogenase (e.g., 1000 units/mL)

-

Myokinase (e.g., 2000 units/mL)

-

-

Enzyme Sample: Purified or partially purified PRPP synthetase in a suitable buffer.

Procedure:

-

Prepare a reaction cocktail containing Assay Buffer, Substrate Solution, ATP Solution, and the Coupling Enzyme Mix in a cuvette.

-

Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or AMP.

-

Initiate the reaction by adding the PRPP synthetase enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The rate of PRPP synthetase activity is proportional to this rate.

Purification of Recombinant His-tagged E. coli PRPP Synthetase

This protocol describes the purification of N-terminally His-tagged PRPP synthetase from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged PRPP synthetase expression vector.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA affinity chromatography column.

-

Dialysis tubing and buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1 mM DTT).

Procedure:

-

Expression:

-

Inoculate a culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 20-25°C) to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA column with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged PRPP synthetase with Elution Buffer.

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.

-

Concentrate the protein if necessary.

-

Store the purified enzyme at -80°C in aliquots containing glycerol (B35011) (e.g., 10-20%) for long-term stability.

-

Logical Workflow for PRPP Synthetase Research

The following diagram outlines a typical workflow for studying PRPP synthetase, from gene to functional characterization.

Caption: A standard experimental workflow for PRPP synthetase.

Conclusion and Future Directions

D-ribose 5-phosphate is the indispensable precursor for the synthesis of PRPP, a molecule of paramount importance in cellular metabolism. The enzyme responsible, PRPP synthetase, represents a critical control point and is a validated target for therapeutic intervention in diseases characterized by aberrant nucleotide metabolism, such as certain cancers and gout. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricacies of this vital enzyme and to explore novel strategies for its modulation. Future research may focus on the development of highly specific inhibitors of PRPP synthetase isoforms and on elucidating the complex regulatory networks that govern PRPP metabolism in health and disease.

References

- 1. Contribution of Model Organisms to Investigating the Far-Reaching Consequences of PRPP Metabolism on Human Health and Well-Being - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoribosyl pyrophosphate synthetase activity affects growth and riboflavin production in Ashbya gossypii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRPP synthetase - Creative Enzymes [creative-enzymes.com]

- 4. Crystal structure of E. coli PRPP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reliable method for high quality His-tagged and untagged E. coli phosphoribosyl phosphate synthase (Prs) purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

The Lynchpin of Life's Code: D-Ribose 5-Phosphate in De Novo Nucleotide Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

De novo nucleotide synthesis is a fundamental metabolic process essential for DNA replication, RNA synthesis, and cellular energy transfer. At the heart of this intricate pathway lies D-Ribose 5-phosphate (R5P), a pentose (B10789219) sugar that provides the foundational scaffold upon which purine (B94841) and pyrimidine (B1678525) bases are assembled. This whitepaper provides an in-depth exploration of the critical function of R5P in nucleotide biosynthesis, detailing its origins in the pentose phosphate (B84403) pathway, its activation to phosphoribosyl pyrophosphate (PRPP), and its ultimate incorporation into the building blocks of the genome and transcriptome. This guide also presents relevant quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in the fields of biochemistry, molecular biology, and therapeutic development.

Introduction: The Centrality of D-Ribose 5-Phosphate

Nucleotides are the monomeric units of nucleic acids and are indispensable for a multitude of cellular functions.[1][2] The de novo synthesis pathways provide a means for cells to produce these vital molecules from simple precursors. D-Ribose 5-phosphate (R5P) emerges as a pivotal metabolite in this process, serving as the precursor for the ribose sugar moiety in all nucleotides.[2][3][4] Its production and subsequent activation are tightly regulated to meet the cell's demands for growth, proliferation, and repair. Understanding the role and regulation of R5P metabolism is therefore critical for developing novel therapeutics targeting diseases characterized by dysregulated cell growth, such as cancer.[1][5][6]

The Genesis of R5P: The Pentose Phosphate Pathway

The primary source of D-Ribose 5-phosphate in most organisms is the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis.[3][7][8] The PPP is composed of two distinct phases:

-

The Oxidative Phase: In this phase, glucose-6-phosphate is irreversibly oxidized to generate NADPH and ribulose-5-phosphate.[1][7] NADPH is crucial for reductive biosynthesis and for protecting the cell against oxidative stress.[3][4][9]

-

The Non-Oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions.[3][7] The enzyme ribose-5-phosphate (B1218738) isomerase catalyzes the conversion of ribulose-5-phosphate to the central metabolite, D-Ribose 5-phosphate.[1][9]

The flux through the PPP is regulated to balance the cellular needs for NADPH and R5P.[1] When the demand for nucleotide synthesis is high, the non-oxidative phase can also generate R5P from the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[1][6]

Caption: Generation of D-Ribose 5-Phosphate from Glycolysis and the PPP.

The Activation Step: Synthesis of Phosphoribosyl Pyrophosphate (PRPP)

While R5P provides the sugar backbone, it is not directly used in nucleotide synthesis.[3] It must first be activated to 5-phosphoribosyl-1-pyrophosphate (PRPP).[1][3] This critical activation step is catalyzed by the enzyme PRPP synthetase (PRS).[3][5] The reaction involves the transfer of a pyrophosphate group from ATP to the C1 position of R5P.[5][10][11]

Reaction: R5P + ATP → PRPP + AMP

PRPP is a key metabolic intermediate that stands at a crucial crossroads, as it is utilized not only for the de novo synthesis of purine and pyrimidine nucleotides but also for their salvage pathways and for the biosynthesis of histidine and tryptophan.[5][10][12] The activity of PRPP synthetase is subject to complex allosteric regulation by various cellular metabolites, including feedback inhibition by purine and pyrimidine nucleotides and activation by inorganic phosphate, ensuring that the production of PRPP is tightly coupled to cellular demand.[5][13][14]

References

- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]

- 4. ludwigcancer.princeton.edu [ludwigcancer.princeton.edu]

- 5. PRPP synthetase - Creative Enzymes [creative-enzymes.com]

- 6. The molecular determinants of de novo nucleotide biosynthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 8. microbenotes.com [microbenotes.com]

- 9. med.libretexts.org [med.libretexts.org]

- 10. Filamentation modulates allosteric regulation of PRPS | eLife [elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Regulation of phosphoribosylpyrophosphate synthetase by endogenous purine and pyrimidine compounds and synthetic analogs in normal and leukemic white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orpha.net [orpha.net]

The Central Role of D-Ribose-5-Phosphate in the Nucleotide Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleotide salvage pathway is a critical metabolic route for the synthesis of nucleotides from the degradation products of DNA and RNA, as well as from intermediates of metabolism. This pathway is essential for cellular homeostasis, particularly in rapidly proliferating cells or tissues with limited de novo nucleotide synthesis capacity. At the heart of this pathway lies D-ribose-5-phosphate (R5P), a pentose (B10789219) phosphate (B84403) that serves as the precursor for the activated ribose donor, 5-phosphoribosyl-α-1-pyrophosphate (PRPP). The availability of R5P and its subsequent conversion to PRPP are pivotal control points in the salvage of both purine (B94841) and pyrimidine (B1678525) bases. This technical guide provides an in-depth exploration of R5P's involvement in the nucleotide salvage pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to support research and drug development endeavors.

D-Ribose-5-Phosphate Metabolism and its Link to the Salvage Pathway

D-ribose-5-phosphate is primarily generated through the pentose phosphate pathway (PPP), a branch of glycolysis. The oxidative phase of the PPP produces NADPH and ribulose-5-phosphate, which is then isomerized to R5P. Alternatively, the non-oxidative phase of the PPP can reversibly synthesize R5P from glycolytic intermediates, fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. The intracellular concentration of R5P is a key determinant of the rate of de novo purine synthesis and the activity of the salvage pathway[1][2].

The crucial step linking R5P to the nucleotide salvage pathway is its conversion to PRPP, a reaction catalyzed by the enzyme PRPP synthetase (EC 2.7.6.1).

Reaction: D-Ribose-5-Phosphate + ATP → 5-Phosphoribosyl-α-1-Pyrophosphate (PRPP) + AMP

PRPP then serves as the ribose-phosphate donor for the salvage of purine and pyrimidine bases by a family of enzymes known as phosphoribosyltransferases.

Quantitative Data

Intracellular Concentrations of R5P and PRPP

The intracellular concentrations of R5P and PRPP can vary significantly depending on the cell type and metabolic state. These variations directly impact the flux through the nucleotide salvage pathway.

| Metabolite | Cell Line | Concentration | Reference |

| D-Ribose-5-Phosphate (R5P) | Human Hepatoma (HepG2) | 107 ± 31 nmol/g protein (0 mM Glucose) | [1] |

| Human Hepatoma (HepG2) | 311 ± 57 nmol/g protein (10 mM Glucose) | [1] | |

| 5-Phosphoribosyl-1-Pyrophosphate (PRPP) | Murine B16 Melanoma | ~200 pmol/10⁶ cells | [3] |

| Human IGR3 Melanoma | ~100 pmol/10⁶ cells | [3] | |

| Human M5 Melanoma | ~100 pmol/10⁶ cells | [3] | |

| Human WiDr Colon Carcinoma | ~100 pmol/10⁶ cells | [3] | |

| Human Fibroblasts (Lesch-Nyhan) | 20- to 50-fold increase with aminopterin | [4] |

Kinetic Parameters of Key Salvage Pathway Enzymes

The efficiency of the nucleotide salvage pathway is governed by the kinetic properties of its key enzymes.

| Enzyme | Substrate | K_m_ | k_cat_ / V_max_ | Organism/Tissue | Reference |

| PRPP Synthetase | D-Ribose-5-Phosphate | - | - | Homo sapiens | |

| ATP | - | - | Homo sapiens | ||

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Hypoxanthine | - | - | Homo sapiens | |

| Guanine | - | - | Homo sapiens | ||

| PRPP | - | - | Homo sapiens | ||

| Adenine Phosphoribosyltransferase (APRT) | Adenine | - | - | Homo sapiens | |

| PRPP | - | - | Homo sapiens | ||

| Thymidine Kinase 1 (TK1) | Thymidine | 0.3-0.4 µM (high affinity) | - | Homo sapiens (recombinant) | |

| 14 µM (low affinity) | Homo sapiens (lymphocytes) | ||||

| ATP | - | - | Homo sapiens | ||

| Uridine Phosphorylase (UP) | Uridine | - | - | Homo sapiens | |

| Phosphate | - | - | Homo sapiens |

Signaling Pathways and Logical Relationships

Overview of the Nucleotide Salvage Pathway

The following diagram illustrates the central role of D-Ribose-5-Phosphate in feeding into both the purine and pyrimidine salvage pathways.

References

- 1. Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The influence of ribose 5-phosphate availability on purine synthesis of cultured human lymphoblasts and mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The concentration of 5-phosphoribosyl 1-pyrophosphate in monolayer tumor cells and the effect of various pyrimidine antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphoribosylpyrophosphate synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Regulation of D-Ribose 5-Phosphate Levels in Response to Metabolic Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to D-Ribose 5-Phosphate and its Metabolic Significance

D-Ribose 5-phosphate (R5P) is a critical biomolecule that stands at the crossroads of cellular metabolism, serving as a key precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP), deoxynucleotides, and the coenzymes NAD and FAD. Consequently, the regulation of its intracellular concentration is paramount for cell growth, proliferation, and survival. The primary route for R5P synthesis is the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic cascade that also plays a crucial role in producing the reductive equivalent NADPH, which is essential for antioxidant defense and reductive biosynthesis.

Metabolic stress, a condition arising from imbalances in nutrient supply, oxygen availability, or the presence of reactive oxygen species (ROS), necessitates a dynamic adaptation of cellular metabolism to maintain homeostasis. A key aspect of this adaptation is the fine-tuning of R5P levels to meet the cellular demands for nucleotide synthesis for DNA repair and replication, and for the production of NADPH to counteract oxidative damage. This guide provides a comprehensive overview of the intricate regulatory mechanisms that govern R5P levels in response to various metabolic stressors.

Core Regulatory Hub: The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is the central metabolic route controlling the production of R5P. It consists of two interconnected branches: the oxidative and the non-oxidative phases.

-

Oxidative Phase: This irreversible phase is the primary source of NADPH. It is initiated by the rate-limiting enzyme Glucose-6-Phosphate Dehydrogenase (G6PD), which converts glucose-6-phosphate to 6-phosphoglucono-δ-lactone, generating one molecule of NADPH. This is followed by the action of 6-phosphogluconolactonase and 6-phosphogluconate dehydrogenase, which produces a second molecule of NADPH and ribulose-5-phosphate.

-

Non-Oxidative Phase: This reversible phase allows for the interconversion of various sugar phosphates. Ribulose-5-phosphate can be isomerized to R5P by ribose-5-phosphate (B1218738) isomerase or epimerized to xylulose-5-phosphate by ribulose-5-phosphate 3-epimerase. The enzymes transketolase and transaldolase then catalyze a series of reactions that can either generate more R5P from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) or convert excess R5P back into these intermediates, thereby linking the PPP with glycolysis.

Caption: The Pentose Phosphate Pathway and its interface with glycolysis.

Regulation of R5P Levels under Metabolic Stress

Oxidative Stress

Oxidative stress, characterized by an accumulation of reactive oxygen species (ROS), triggers a rapid increase in the flux through the oxidative PPP. This response is primarily aimed at regenerating NADPH, which is consumed by antioxidant systems like the glutathione (B108866) system to neutralize ROS.

The key regulatory enzyme, G6PD, is allosterically inhibited by NADPH. Under oxidative stress, as NADPH is consumed, the NADPH/NADP+ ratio decreases, alleviating the inhibition of G6PD and thereby increasing the flux through the oxidative PPP to produce more NADPH. This immediate response precedes any transcriptional changes.

Hypoxia

Hypoxia, or low oxygen availability, induces a metabolic shift towards anaerobic glycolysis. This adaptive response is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α upregulates the expression of glycolytic enzymes and glucose transporters.

The effect of hypoxia on the PPP can be complex. In some contexts, HIF-1α has been shown to decrease the expression of G6PD, thereby reducing the flux into the PPP. However, other studies have reported an upregulation of PPP enzymes and an increase in NADPH levels in response to hypoxia, suggesting a mechanism to counteract the increased ROS production from the partially inhibited electron transport chain. HIF-1α can also positively regulate the expression of phosphogluconate dehydrogenase (PGD), another key enzyme in the oxidative PPP. This suggests that the regulation of the PPP by HIF-1α is context-dependent and may vary between cell types and the severity and duration of hypoxia.

Nutrient Deprivation

Nutrient deprivation, such as a lack of glucose or glutamine, activates the master energy sensor AMP-activated protein kinase (AMPK). AMPK activation generally promotes catabolic pathways to generate ATP and inhibits anabolic processes to conserve energy.

Under glucose deprivation, the availability of the initial PPP substrate, glucose-6-phosphate, is limited. This can lead to a decrease in R5P levels. However, cancer cells have been shown to utilize alternative pathways to generate NADPH under these conditions, such as through the activity of isocitrate dehydrogenase 1 (IDH1) and malic enzyme 1 (ME1), which can be supported by lactate (B86563) and glutamine.

Glutamine deprivation can also impact the PPP. Some studies suggest that glutamine is a primary regulator of PPP activity in cancer cells. Its withdrawal has been shown to decrease the proliferation rate and induce redox damage despite an increased expression of G6PD.

Signaling Pathways Modulating R5P Metabolism

AMPK Signaling

AMPK acts as a crucial regulator of metabolic homeostasis. Its activation under low energy conditions can influence the PPP. Studies have shown that AMPK activation can lead to the inhibition of G6PD expression, thereby reducing the flux through the PPP. This is thought to be a mechanism to divert the available glucose towards ATP-generating pathways like glycolysis.

The Central Role of D-Ribose 5-Phosphate in Histidine and Tryptophan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of D-Ribose 5-phosphate, via its activated form 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), in the biosynthesis of the essential amino acids L-histidine and L-tryptophan. This document details the intricate biochemical pathways, key enzymatic reactions, and regulatory mechanisms that govern these vital metabolic routes. A comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the pathways and workflows are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction: PRPP as a Key Metabolic Node

D-Ribose 5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway, is a crucial precursor for the synthesis of 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). The formation of PRPP from ribose-5-phosphate (B1218738) and ATP is catalyzed by PRPP synthetase (EC 2.7.6.1) and represents an irreversible and rate-limiting step.[1] PRPP serves as a central metabolite, providing the phosphoribosyl moiety for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP.[1][2] Its role as a substrate for phosphoribosyltransferases is fundamental to these pathways.[2] This guide will focus on the utilization of PRPP in the biosynthesis of histidine and tryptophan, highlighting the first committed steps in each pathway which are key targets for metabolic engineering and drug development.

The Role of PRPP in L-Histidine Biosynthesis

The biosynthesis of L-histidine is a metabolically expensive process that is tightly regulated.[3] The pathway commences with the condensation of ATP and PRPP, a reaction that links histidine biosynthesis to nucleotide metabolism.[4]

The Histidine Biosynthesis Pathway

The initial and rate-limiting step in histidine biosynthesis is the condensation of ATP and PRPP to form N'-(5'-phosphoribosyl)-ATP (PRATP) and pyrophosphate (PPi).[5][6] This reaction is catalyzed by ATP-phosphoribosyltransferase (ATP-PRT; EC 2.4.2.17).[7] The pathway proceeds through a series of nine additional enzymatic steps to yield L-histidine.[5] A significant link to purine biosynthesis occurs at the fifth step, where the formation of imidazole (B134444) glycerol-phosphate is coupled with the production of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an intermediate in de novo purine synthesis.[8]

ATP-Phosphoribosyltransferase (ATP-PRT): The Key Regulatory Enzyme

ATP-PRT is the primary site of regulation for the histidine biosynthetic pathway.[4] Its activity is allosterically regulated by the end product, L-histidine, through a feedback inhibition mechanism.[7] In many bacteria, ATP-PRT is a hexameric enzyme.[7] The inhibition by histidine is typically noncompetitive with respect to PRPP and uncompetitive with respect to ATP.[9]

Quantitative Data for ATP-Phosphoribosyltransferase

The kinetic parameters of ATP-PRT vary between organisms. The following table summarizes key quantitative data for this enzyme from Mycobacterium tuberculosis.

| Organism | Substrate | Km (µM) | kcat (s-1) | Inhibitor | Ki (µM) | Reference |

| M. tuberculosis | ATP | 150 ± 20 | 2.5 ± 0.1 | L-Histidine | 4 | [9] |

| M. tuberculosis | PRPP | 70 ± 10 | 2.5 ± 0.1 | L-Histidine | - | [9] |

Experimental Protocol: Assay for ATP-Phosphoribosyltransferase Activity

A common method for assaying ATP-PRT activity is a continuous spectrophotometric assay that measures the formation of PRATP, which has a characteristic absorbance at 290 nm. To overcome product inhibition, a coupled assay with PR-ATP pyrophosphohydrolase, which converts PRATP to PR-AMP, can be employed.[10][11]

Materials:

-

Tris-HCl buffer (pH 8.5)

-

MgCl2

-

ATP

-

PRPP

-

Purified ATP-phosphoribosyltransferase

-

Spectrophotometer capable of reading at 290 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and ATP in a quartz cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known concentration of PRPP.

-

Immediately monitor the increase in absorbance at 290 nm over time.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of PRATP.

-

For inhibition studies, include varying concentrations of L-histidine in the reaction mixture.

-

Controls should be run without the enzyme and without each substrate to account for any background absorbance changes.

The Role of PRPP in L-Tryptophan Biosynthesis

The biosynthesis of L-tryptophan from chorismate involves a five-step pathway.[12] PRPP is utilized in the second committed step of this pathway.

The Tryptophan Biosynthesis Pathway

The pathway begins with the conversion of chorismate to anthranilate.[13] Anthranilate then reacts with PRPP in a reaction catalyzed by anthranilate phosphoribosyltransferase (AnPRT; EC 2.4.2.18), also known as TrpD, to form N-(5-phosphoribosyl)-anthranilate (PRA) and pyrophosphate.[13][14] The subsequent enzymatic steps lead to the formation of indole-3-glycerol phosphate, which is finally converted to L-tryptophan by tryptophan synthase.[15]

Anthranilate Phosphoribosyltransferase (AnPRT): A Key Enzyme

AnPRT catalyzes the transfer of the phosphoribosyl group from PRPP to anthranilate.[13] This enzyme is a homodimer with the active site located in a cleft between two domains.[16] The reaction is thought to proceed via a dissociative mechanism.[13]

Regulation of the Tryptophan Operon

In bacteria such as E. coli, the genes for tryptophan biosynthesis are organized in the trp operon. The expression of this operon is regulated by two main mechanisms:

-

Repression: A repressor protein, encoded by the trpR gene, is activated by binding to tryptophan. The activated repressor then binds to the operator region of the trp operon, blocking transcription.[4]

-

Attenuation: This is a fine-tuning mechanism that couples transcription and translation.[4] A leader sequence in the trp operon mRNA contains a short open reading frame with two tryptophan codons. When tryptophan levels are high, the ribosome moves quickly through this region, allowing the formation of a terminator hairpin structure in the mRNA, which prematurely terminates transcription.[4] When tryptophan is scarce, the ribosome stalls at the tryptophan codons, leading to the formation of an anti-terminator hairpin and allowing transcription to proceed.[4]

Quantitative Data for Anthranilate Phosphoribosyltransferase

The kinetic parameters for AnPRT have been determined for various organisms. The following table provides data for the enzyme from Thermococcus kodakarensis.

| Organism | Substrate | Km (µM) | Specific Activity (µmol·min-1·mg-1) | Reference |

| T. kodakarensis | Anthranilate | 2.2 | 1580 | [6] |

| T. kodakarensis | PRPP | 250 | 1580 | [6] |

Experimental Protocol: Assay for Anthranilate Phosphoribosyltransferase Activity

AnPRT activity can be measured using a fluorometric assay that monitors the disappearance of the fluorescent substrate, anthranilate.[17]

Materials:

-

Tris-HCl buffer (pH 8.5)

-

MgCl2

-

PRPP

-

Anthranilate

-

Purified anthranilate phosphoribosyltransferase

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP in a fluorescence cuvette.

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding a known concentration of anthranilate.

-

Immediately monitor the decrease in fluorescence over time (excitation at ~325 nm, emission at ~400 nm).

-

The initial rate of the reaction is calculated from the linear portion of the fluorescence versus time plot.

-

For inhibition studies, include varying concentrations of potential inhibitors in the reaction mixture.

-

Controls should be run without the enzyme and without each substrate to account for any background fluorescence changes.

Conclusion

D-Ribose 5-phosphate, through its conversion to PRPP, is a cornerstone of cellular metabolism, providing the essential phosphoribosyl unit for the biosynthesis of histidine and tryptophan. The first committed steps in both pathways, catalyzed by ATP-phosphoribosyltransferase and anthranilate phosphoribosyltransferase, respectively, are critical points of regulation. A thorough understanding of the kinetics and regulatory mechanisms of these enzymes is paramount for the development of novel antimicrobial agents and for the metabolic engineering of microorganisms for the industrial production of these essential amino acids. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing our knowledge in these important areas of biochemistry and biotechnology.

References

- 1. Crystal Structure, Steady-State, and Pre-Steady-State Kinetics of Acinetobacter baumannii ATP Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Escherichia coli phnN, Encoding Ribose 1,5-Bisphosphokinase Activity (Phosphoribosyl Diphosphate Forming): Dual Role in Phosphonate Degradation and NAD Biosynthesis Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anthranilate phosphoribosyltransferase from the hyperthermophilic archaeon Thermococcus kodakarensis shows maximum activity with zinc and forms a unique dimeric structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trp operon - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of Feedback Allosteric Inhibition of ATP Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic properties of ATP phosphoribosyltransferase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Attenuation of transcription: the trp operon – Chromosomes, Genes, and Traits: An Introduction to Genetics [Revised Edition] [rotel.pressbooks.pub]

- 14. Anthranilate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 15. Dynamic Metabolic Response to (p)ppGpp Accumulation in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure, mechanism and inhibition of anthranilate phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Genetic Regulation of D-Ribose 5-Phosphate Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribose 5-phosphate (R5P) is a critical biomolecule, serving as the cornerstone for the synthesis of nucleotides and nucleic acids, as well as a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). The metabolic flux and availability of R5P are intricately regulated at multiple levels to meet the cell's anabolic and redox demands. This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing R5P metabolism. It details the key enzymes, their kinetic properties, and the signaling pathways that modulate their expression and activity. Furthermore, this guide offers detailed experimental protocols for the investigation of R5P metabolism, equipping researchers with the necessary tools to explore this vital metabolic nexus.

Introduction to D-Ribose 5-Phosphate Metabolism

D-Ribose 5-phosphate is primarily generated through the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis.[1] The PPP is bifurcated into two distinct phases: an oxidative phase and a non-oxidative phase.

-

Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, concomitantly producing NADPH.[1] NADPH is a crucial reducing equivalent for anabolic reactions and for maintaining cellular redox homeostasis.[2]

-

Non-oxidative Phase: This reversible phase allows for the interconversion of various sugar phosphates. Ribulose-5-phosphate is isomerized to ribose-5-phosphate (B1218738) by ribose-5-phosphate isomerase (RPI) or epimerized to xylulose-5-phosphate by ribulose-5-phosphate 3-epimerase (RPE).[1] Transketolase (TKT) and transaldolase (TALDO) then catalyze a series of reactions that can either regenerate glycolytic intermediates or produce more R5P from them.[2]

The regulation of R5P metabolism is paramount for cellular function, as it directly impacts nucleotide biosynthesis, and the synthesis of aromatic amino acids. Dysregulation of this pathway is implicated in various pathological conditions, including cancer and metabolic disorders.

Key Enzymes and Their Genetic Regulation

The flux through the pentose phosphate pathway, and consequently the production of R5P, is controlled by the regulation of its key enzymes. This regulation occurs at the allosteric, transcriptional, and post-translational levels.

Glucose-6-Phosphate Dehydrogenase (G6PD)

G6PD catalyzes the first committed and rate-limiting step of the oxidative PPP.[3]

-

Allosteric Regulation: G6PD activity is potently inhibited by its product, NADPH. A high NADPH/NADP+ ratio signals a surplus of reducing equivalents, thus feedback-inhibiting G6PD to divert glucose-6-phosphate towards glycolysis.[4] Conversely, a low NADPH/NADP+ ratio (high NADP+) stimulates G6PD activity.[4]

-

Transcriptional Regulation: The expression of the G6PD gene is upregulated in response to oxidative stress and growth signals. Transcription factors such as NRF2 and STAT3 have been shown to bind to the G6PD promoter and enhance its transcription.[5]

-

Post-Translational Modifications: G6PD activity is modulated by various post-translational modifications (PTMs), including phosphorylation, acetylation, glycosylation, and ubiquitination.[3][6] For instance, acetylation of G6PD can decrease its stability and activity, while deacetylation by SIRT2 enhances its function.[4] The PI3K/AKT signaling pathway has been shown to promote G6PD activity by stabilizing the protein and preventing its degradation.[7][8]

Ribose-5-Phosphate Isomerase (RPI)

RPI catalyzes the reversible isomerization of ribulose-5-phosphate to ribose-5-phosphate.[1] Humans express the RPIA isoform.[5]

-

Transcriptional Regulation: The expression of RPIA is often coordinated with other genes involved in nucleotide biosynthesis.

-

Enzyme Kinetics: The reaction is reversible, with the directionality dependent on the cellular demand for R5P for nucleotide synthesis versus the need for intermediates for the non-oxidative PPP.

Ribulose-5-Phosphate 3-Epimerase (RPE)

RPE catalyzes the reversible epimerization of ribulose-5-phosphate to xylulose-5-phosphate.[9]

-

Metabolic Role: This enzyme plays a crucial role in directing pentose phosphates towards either nucleotide synthesis (via R5P) or glycolysis and other metabolic pathways (via xylulose-5-phosphate).

Transketolase (TKT) and Transaldolase (TALDO)

These enzymes of the non-oxidative PPP catalyze the reversible transfer of two- and three-carbon units, respectively, between various sugar phosphates.[9]

-

Transcriptional Regulation: The expression of TKT and TALDO genes can be upregulated in response to increased demand for R5P or NADPH.

-

Cofactor Dependence: Transketolase requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor for its activity.[2]

Signaling Pathways Regulating R5P Metabolism

Several key signaling pathways converge on the regulation of the pentose phosphate pathway to control R5P production.

Caption: Key signaling pathways regulating G6PD and R5P production.

Quantitative Data

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax | Reference |

| G6PD | Sheep Brain Cortex | Glucose-6-Phosphate | 0.073 | 2.182 µmol/min/mg | [10] |

| NADP+ | 0.064 | [10] | |||

| Human Erythrocytes (Normal) | Glucose-6-Phosphate | 0.142 | 79.36 IU/ml | [11] | |

| Human Erythrocytes (Favism) | Glucose-6-Phosphate | 0.42 | 27.17 IU/ml | [11] | |

| RPI B | Trypanosoma brucei | Ribose-5-Phosphate | 11.4 | 10.1 µmol/min/mg | [12] |

| Ribulose-5-Phosphate | 2.2 | 16.7 µmol/min/mg | [12] | ||

| Trypanosoma cruzi | Ribose-5-Phosphate | 4.1 | 11.2 µmol/min/mg | [12] | |

| Ribulose-5-Phosphate | 1.1 | 11.3 µmol/min/mg | [12] | ||

| Transaldolase | Rat Liver | Erythrose-4-Phosphate | 0.13 | - | [13] |

| Fructose-6-Phosphate | 0.30 - 0.35 | - | [13] | ||

| Rat Hepatoma | Erythrose-4-Phosphate | 0.17 | - | [13] | |

| Fructose-6-Phosphate | 0.30 - 0.35 | - | [13] | ||

| Transketolase | Rat Liver | Ribose-5-Phosphate | 0.3 | - | [13] |

| Xylulose-5-Phosphate | 0.5 | - | [13] | ||

| Rat Hepatoma | Ribose-5-Phosphate | 0.3 | - | [13] | |

| Xylulose-5-Phosphate | 0.5 | - | [13] |

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Organism/Condition | Concentration (nmol/g cell pellet) | Reference |

| Ribose/Ribulose-5-Phosphate | S. meliloti (grown on glucose) | ~1.0 | [14] |

| S. meliloti (grown on erythritol) | ~0.5 | [14] | |

| Sedoheptulose-7-Phosphate | S. meliloti (grown on glucose) | ~2.5 | [14] |

| S. meliloti (grown on erythritol) | ~1.0 | [14] |

Experimental Protocols

Spectrophotometric Assay for G6PD Activity

This protocol is adapted from standard quantitative assays for G6PD activity.[7][15][16]

Principle: The activity of G6PD is determined by measuring the rate of NADPH production, which is monitored by the increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer with temperature control (37°C)

-

UV-transparent cuvettes

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.8)

-

G6PD Assay Reagent 1 (containing G6P)

-

G6PD Assay Reagent 2 (containing NADP+)

-

Whole blood sample collected in EDTA

-

Deionized water

Procedure:

-

Prepare a hemolysate by lysing red blood cells in deionized water.

-

Add 1.0 mL of reconstituted Reagent 1 to a test tube.

-

Add 10 µL of the blood sample to the test tube and mix thoroughly.

-

Incubate at room temperature for 5 minutes.

-

Zero the spectrophotometer at 340 nm with a water blank.

-

Add 2.0 mL of Reagent 2 to the test tube, mix by inversion, and transfer to a cuvette.

-

Place the cuvette in the temperature-controlled spectrophotometer (37°C) and incubate for 5 minutes.

-

Record the initial absorbance (A_initial) at 340 nm.

-

Continue to record the absorbance every minute for 5 minutes to obtain the final absorbance (A_final).

-

Calculate the change in absorbance per minute (ΔA/min).

-

G6PD activity is calculated using the Beer-Lambert law and expressed in U/g Hb after measuring the hemoglobin concentration of the sample.

Measurement of NADPH/NADP+ Ratio

This protocol is based on commercially available assay kits.[17][18][19]

Principle: An enzymatic cycling reaction where glucose dehydrogenase uses NADP+ or NADPH to catalyze a reaction that reduces a probe, leading to a colorimetric or fluorometric signal. The ratio is determined by measuring the total NADP+/NADPH and then selectively decomposing one form to measure the other.

Materials:

-

Commercial NADP/NADPH Assay Kit (containing extraction buffers, assay buffer, enzyme, and probe)

-

Microplate reader (colorimetric or fluorometric)

-

Cultured cells or tissue sample

-

Phosphate Buffered Saline (PBS)

-

10 kDa molecular weight cutoff spin filters

Procedure:

-

Sample Preparation:

-

Harvest cultured cells (~1-5 x 10^6) or homogenize tissue in ice-cold NADP+/NADPH Extraction Buffer.

-

For total NADP+/NADPH, proceed with the lysate.

-

For selective measurement of NADPH, heat a separate aliquot of the lysate at 60°C for 30-60 minutes to decompose NADP+.

-

Centrifuge the lysates to remove insoluble material and deproteinize using a 10 kDa spin filter.

-

-

Assay:

-

Prepare standards according to the kit instructions.

-

Add samples (total and NADPH-only) and standards to a 96-well plate.

-

Add the master reaction mix (containing assay buffer, enzyme, and probe) to all wells.

-

Incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes).

-

Read the absorbance or fluorescence on a microplate reader.

-

-

Calculation:

-

Determine the concentrations of total NADP+/NADPH and NADPH from the standard curve.

-

Calculate the NADP+ concentration by subtracting the NADPH concentration from the total concentration.

-

Calculate the NADPH/NADP+ ratio.

-

Quantification of PPP Metabolites by LC-MS/MS

This protocol provides a general workflow for the analysis of PPP intermediates.[20][21]

Principle: Liquid chromatography separates the polar, phosphorylated metabolites, which are then detected and quantified by tandem mass spectrometry.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

Reversed-phase C18 column

-

Mobile phase with a volatile ion pair modifier (e.g., tributylammonium (B8510715) acetate)

-

Metabolite standards for all PPP intermediates

-

Isotopically labeled internal standards (optional but recommended)

-

Cell or tissue samples

-

Extraction solvent (e.g., cold methanol/water)

Procedure:

-

Metabolite Extraction:

-

Quench metabolism rapidly by flash-freezing the sample in liquid nitrogen.

-

Extract metabolites with a cold solvent mixture (e.g., 80% methanol).

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the extracted metabolites onto the C18 column.

-

Perform a gradient elution to separate the PPP intermediates.

-

Use electrospray ionization (ESI) in negative mode for detection.

-

Set up Multiple Reaction Monitoring (MRM) transitions for each metabolite and internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each metabolite.

-

Generate a standard curve for each metabolite to quantify its concentration.

-

Normalize the metabolite concentrations to the cell number or tissue weight.

-

Caption: Workflow for PPP metabolite analysis by LC-MS/MS.

Conclusion

The genetic regulation of D-Ribose 5-phosphate metabolism is a complex and highly integrated process that is essential for cell growth, proliferation, and stress resistance. The pentose phosphate pathway, as the primary source of R5P, is tightly controlled at multiple levels, with the enzyme G6PD serving as the main regulatory hub. The intricate interplay of allosteric regulation, transcriptional control, and post-translational modifications ensures that the production of R5P and NADPH is precisely matched to the metabolic needs of the cell. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect the complexities of R5P metabolism, paving the way for the identification of novel therapeutic targets for diseases associated with its dysregulation.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. assaygenie.com [assaygenie.com]

- 9. The pentose phosphate pathway is a metabolic redox sensor and regulates transcription during the antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]

- 16. media.path.org [media.path.org]

- 17. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]

- 18. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the In Vitro Enzymatic Synthesis of D-Ribose 5-Phosphate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction